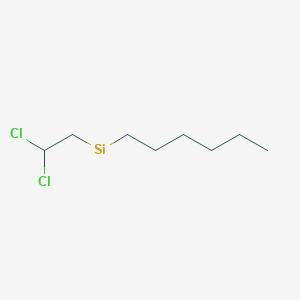
CID 78062323
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 78062323” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of compound “CID 78062323” involves several synthetic routes and reaction conditions. Common methods include:
One-step carbonization: This method involves the direct carbonization of a precursor material under controlled conditions.
Two-step carbonization: This involves an initial carbonization step followed by further treatment to enhance the properties of the compound.
Hydrothermal method: This method uses high-temperature and high-pressure water to facilitate the reaction.
Template method: This involves using a template material to guide the formation of the compound’s structure.
Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Compound “CID 78062323” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Compound “CID 78062323” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of compound “CID 78062323” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compound “CID 78062323” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or properties, such as:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
These compounds may share some characteristics with “this compound” but differ in specific aspects such as reactivity, stability, or biological activity.
Propiedades
Fórmula molecular |
C8H16Cl2Si |
|---|---|
Peso molecular |
211.20 g/mol |
InChI |
InChI=1S/C8H16Cl2Si/c1-2-3-4-5-6-11-7-8(9)10/h8H,2-7H2,1H3 |
Clave InChI |
RLUHKRHIIPKHQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si]CC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















